molecular formula C11H5Cl3N2O2 B8291404 2-Chloro-4-(2,4-dichloro-phenyl)-3-nitro-pyridine

2-Chloro-4-(2,4-dichloro-phenyl)-3-nitro-pyridine

Cat. No. B8291404
M. Wt: 303.5 g/mol
InChI Key: OTZOAROUJGRHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067658B2

Procedure details

To 10 mL of POCl3 was added 4-(2,4-dichloro-phenyl)-3-nitro-1H-pyridin-2-one (1.0 g, 3.51 mmol), followed by the addition of DMF (1-2 mL) and the reaction refluxed for 5 h. The reaction mixture was cooled to room temperature and poured over ice-H2O (200 mL). The solution was extracted with EtOAc, washed with H2O, brine, dried (MgSO4), filtered, and concentrated in vacuo to give 0.20 g (19%) of 2-chloro-4-(2,4-dichloro-phenyl)-3-nitro-pyridine as a brown viscous oil: crude 1H NMR (300 MHz, CDCl3): δ 8.6 (d, 1H), 7.5 (s, 1H), 7.38 (s, 1H), 7.34 (d, 1H), 7.20 (d, 1H).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 (± 0.5) mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Cl:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[C:14]1[CH:19]=[CH:18][NH:17][C:16](=O)[C:15]=1[N+:21]([O-:23])=[O:22]>CN(C=O)C>[Cl:3][C:16]1[C:15]([N+:21]([O-:23])=[O:22])=[C:14]([C:8]2[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=2[Cl:6])[CH:19]=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1=C(C(NC=C1)=O)[N+](=O)[O-]
Step Two
Name
ice H2O
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 (± 0.5) mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
WASH
Type
WASH
Details
washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1[N+](=O)[O-])C1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.